

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Betrixaban

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Compound of Interest

Compound Name: *Betrixaban-d6*

Cat. No.: *B8103281*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical properties of the anticoagulant Betrixaban and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated Betrixaban is not extensively available in public literature, this document extrapolates expected properties based on the well-understood principles of isotopic substitution and the kinetic isotope effect.^{[1][2][3]} This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of novel anticoagulant therapies.

Introduction to Betrixaban and the Rationale for Deuteration

Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.^{[4][5]} It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients.^[4] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic profiles.^{[1][6]} The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a

phenomenon known as the kinetic isotope effect.[1] This can result in improved metabolic stability, a longer half-life, and potentially a more favorable side-effect profile.[7]

Betrixaban's metabolism is primarily mediated by CYP-independent hydrolysis, with less than 1% of its clearance attributed to cytochrome P450 (CYP) enzymes.[8][9][10] While the kinetic isotope effect is most pronounced in CYP-mediated oxidation, deuteration can still influence the overall physicochemical properties of the molecule.[1]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of Betrixaban and provide projected properties for a deuterated analogue. It is crucial to note that the properties for deuterated Betrixaban are estimations based on general principles of deuteration and have not been experimentally verified from the available search results. Deuteration can lead to slight changes in properties such as melting point, solubility, and lipophilicity.[11] For instance, some studies have shown that deuteration can increase the solubility of certain drugs.

Table 1: Chemical Identification

Property	Betrixaban	Deuterated Betrixaban (Projected)
IUPAC Name	N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide	N-(5-chloropyridin-2-yl)-2-[[4-(N,N-di(trideuteriomethyl)carbamimidoyl)benzoyl]amino]-5-(trideuteriomethoxy)benzamide (example)
CAS Number	330942-05-7	Not available
Molecular Formula	C ₂₃ H ₂₂ ClN ₅ O ₃	C ₂₃ H ₁₆ D ₆ ClN ₅ O ₃ (for a d6 analogue)
Molecular Weight	451.91 g/mol	~457.95 g/mol (for a d6 analogue)

Table 2: Physicochemical Properties

Property	Betrixaban	Deuterated Betrixaban (Projected)	Reference
Melting Point	200-212 °C	Expected to be slightly different	[4]
Solubility	2.5-2.7 mg/mL in water	Potentially slightly higher or lower	[4]
pKa	Not explicitly found in search results	Expected to be slightly different	
LogP	Not explicitly found in search results	Expected to be slightly different	

Synthesis and Characterization

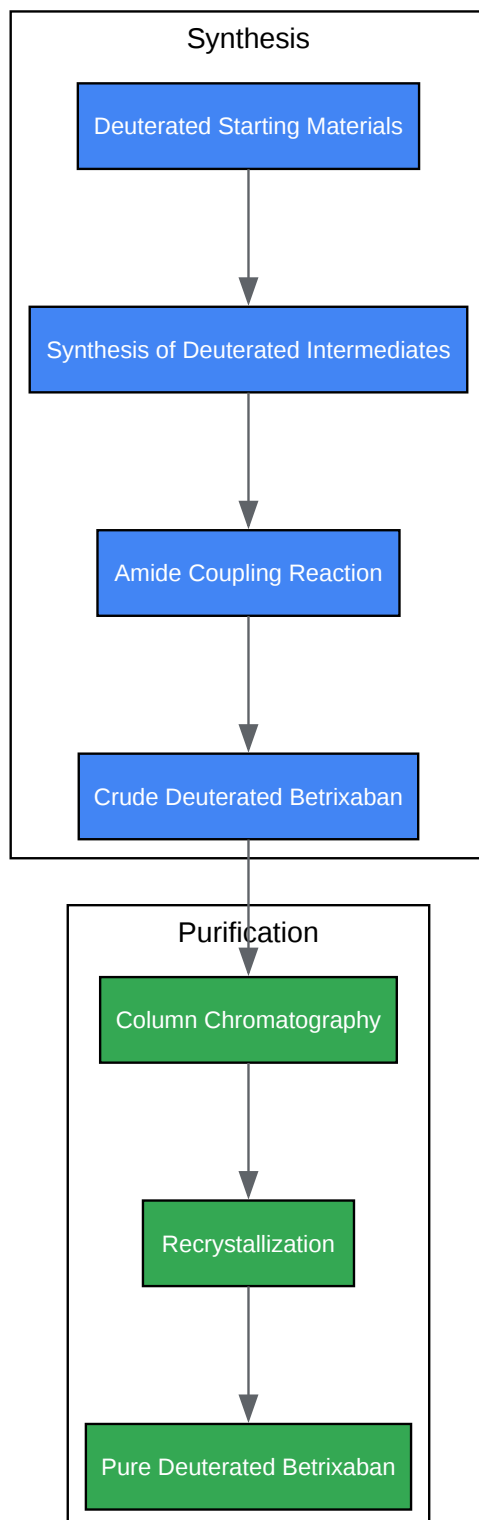
Proposed Synthesis of Deuterated Betrixaban

While a specific synthesis for deuterated Betrixaban is not detailed in the provided search results, a plausible approach would involve the use of deuterated starting materials in a synthetic route similar to that of the parent compound. Several patents describe the synthesis of Betrixaban.[8][12] A hypothetical synthesis of a deuterated analogue could involve:

- **Synthesis of Deuterated Intermediates:** Key intermediates, such as deuterated N,N-dimethylamine or deuterated methyl iodide, would be required to introduce deuterium into the desired positions.
- **Amide Coupling:** A deuterated analogue of 4-(N,N-dimethylcarbamimidoyl)benzoic acid would be coupled with 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.

The following diagram illustrates a conceptual workflow for the synthesis and purification of deuterated Betrixaban.

Conceptual Synthesis and Purification Workflow



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Caption: Conceptual workflow for the synthesis and purification of deuterated Betrixaban.

Analytical Methods for Characterization

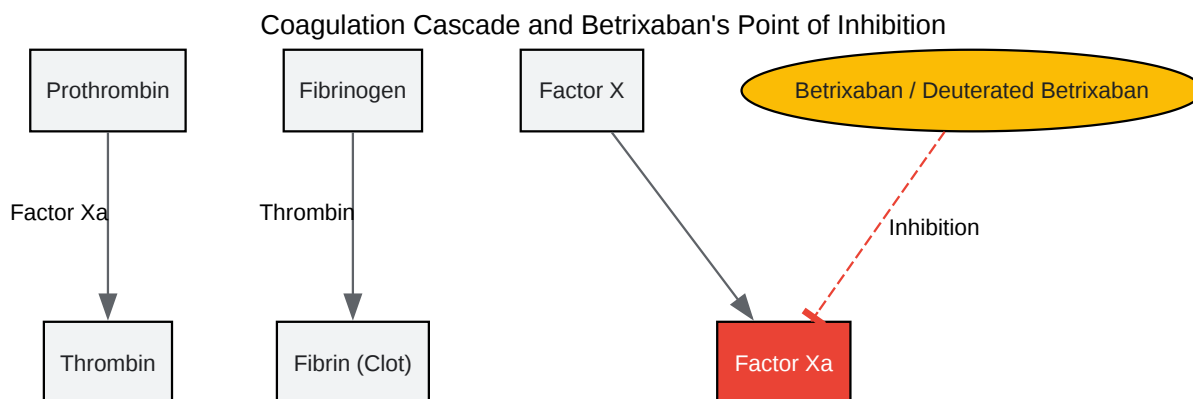
The characterization of deuterated Betrixaban would employ standard analytical techniques used for small molecules, with particular attention to confirming the location and extent of deuterium incorporation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the overall structure, while ^2H NMR would directly detect the presence of deuterium.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to confirm the molecular weight and isotopic enrichment of the deuterated compound.
- High-Performance Liquid Chromatography (HPLC): HPLC methods developed for Betrixaban would be applicable for assessing the purity of the deuterated analogue.[\[9\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the C-D bond vibrations.[\[12\]](#)

Mechanism of Action and Signaling Pathway

The mechanism of action of deuterated Betrixaban is expected to be identical to that of the parent compound. Betrixaban is a direct, competitive, and reversible inhibitor of Factor Xa.[\[4\]](#) By inhibiting Factor Xa, Betrixaban blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and preventing the formation of fibrin clots.

The following diagram illustrates the coagulation cascade and the point of inhibition by Betrixaban.



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Caption: Betrixaban inhibits Factor Xa, a key enzyme in the coagulation cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of Betrixaban can be adapted for its deuterated analogue. The following are generalized methodologies based on standard pharmaceutical analysis techniques.

Determination of Solubility

- **Objective:** To determine the aqueous solubility of deuterated Betrixaban.
- **Method:** A saturated solution of the compound is prepared by adding an excess amount to a known volume of water. The suspension is stirred at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

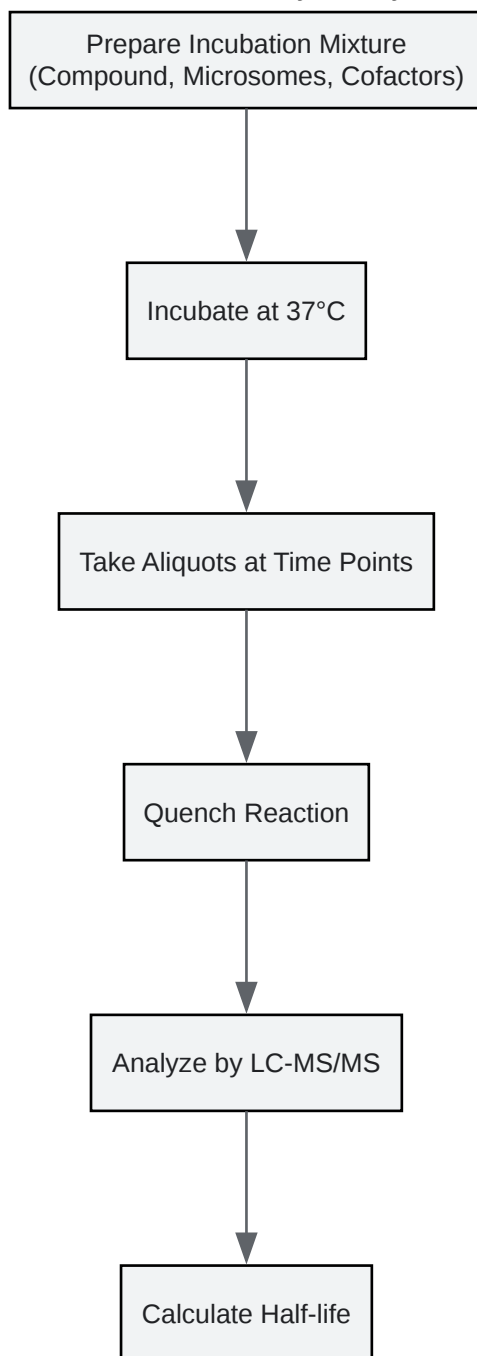
In Vitro Metabolic Stability Assay

- **Objective:** To assess the metabolic stability of deuterated Betrixaban in comparison to the parent compound.
- **Method:** The test compound is incubated with liver microsomes (human or other species) and a cofactor mix (e.g., NADPH). Aliquots are taken at various time points and the reaction

is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life.

The following diagram outlines the workflow for an in vitro metabolic stability assay.

In Vitro Metabolic Stability Assay Workflow



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